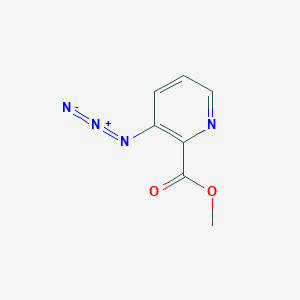
Methyl 3-azidopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
Methyl 3-azidopyridine-2-carboxylate and its derivatives exhibit antimicrobial properties. For example, derivatives of methyl-2-aminopyridine-4-carboxylate have been synthesized and shown to possess significant in vitro antimicrobial activity. These compounds have been structurally characterized and tested against various microbial strains, indicating potential applications in antimicrobial drug development (Nagashree et al., 2013).
Anticancer Agent and Methemoglobinemia Management
The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, related to methyl 3-azidopyridine-2-carboxylate, acts as a potent ribonucleotide reductase inhibitor with activity against cancer. Its administration can induce methemoglobinemia, a condition that requires careful management, including the use of methylene blue as a therapeutic antidote. This highlights the compound's relevance in oncology and the importance of managing its side effects (Kunos et al., 2012).
Bioactive Agent for Sarcoidosis Treatment
Spectroscopic and quantum chemical studies on Methyl 6-Aminopyridine-3-carboxylate, a closely related compound, have shown it to be a potent bioactive agent. Molecular docking studies suggest its efficacy in treating sarcoidosis, a disease that causes inflammatory cells to form in different parts of the body. This research underlines the compound's potential in drug development for sarcoidosis treatment (Pandimeena et al., 2021).
Electrocatalytic Carboxylation with CO2
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid demonstrates a novel approach to chemical synthesis involving methyl 3-azidopyridine-2-carboxylate derivatives. This method avoids the use of volatile and toxic solvents, highlighting the compound's utility in green chemistry applications (Feng et al., 2010).
properties
IUPAC Name |
methyl 3-azidopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-5(10-11-8)3-2-4-9-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIBJOMOPQKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-azidopyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2682364.png)

![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)










